![molecular formula C16H18N4S B323877 2-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-N~1~-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B323877.png)
2-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-N~1~-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-N~1~-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is an organic compound with the molecular formula C16H18N4S and a molecular weight of 298.4 g/mol This compound is characterized by the presence of an aminophenyl group and a methylphenyl group attached to a thiourea moiety
Preparation Methods
The synthesis of 2-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-N~1~-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of 3-aminophenylacetaldehyde with 4-methylphenylisothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
2-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-N~1~-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-N~1~-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-N~1~-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
2-[(E)-1-(3-AMINOPHENYL)ETHYLIDENE]-N~1~-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can be compared with other similar compounds, such as:
1-[(E)-1-(4-aminophenyl)ethylideneamino]-3-(4-methylphenyl)thiourea: This compound has a similar structure but with the amino group in a different position, leading to different chemical and biological properties.
1-[(E)-1-(3-aminophenyl)ethylideneamino]-3-(4-chlorophenyl)thiourea: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s reactivity and biological activity.
1-[(E)-1-(3-aminophenyl)ethylideneamino]-3-(4-methoxyphenyl)thiourea: The methoxy group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18N4S |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-[(E)-1-(3-aminophenyl)ethylideneamino]-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C16H18N4S/c1-11-6-8-15(9-7-11)18-16(21)20-19-12(2)13-4-3-5-14(17)10-13/h3-10H,17H2,1-2H3,(H2,18,20,21)/b19-12+ |
InChI Key |
WDZBHAJXLZOEPE-XDHOZWIPSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=S)NN=C(C)C2=CC(=CC=C2)N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=S)N/N=C(\C)/C2=CC(=CC=C2)N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NN=C(C)C2=CC(=CC=C2)N |
solubility |
5.3 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


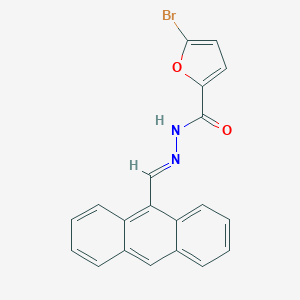

![N1,N4-BIS[(PHENYLCARBAMOYL)AMINO]BENZENE-1,4-DICARBOXAMIDE](/img/structure/B323797.png)
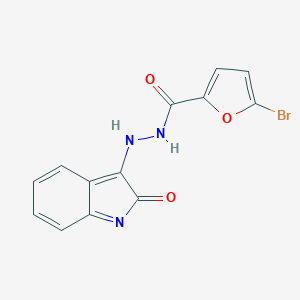
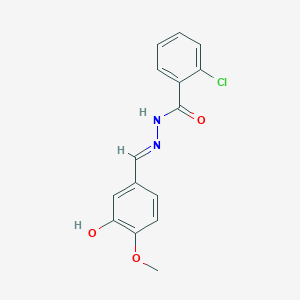
![4-chloro-N'-[1-(2-furyl)ethylidene]benzohydrazide](/img/structure/B323804.png)
![PROPYL 4-(5-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE](/img/structure/B323807.png)
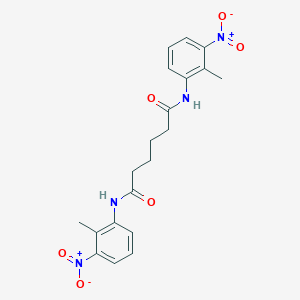
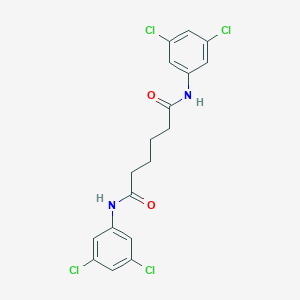
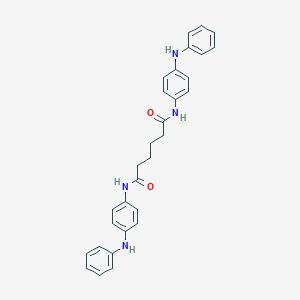
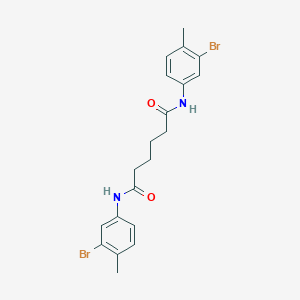
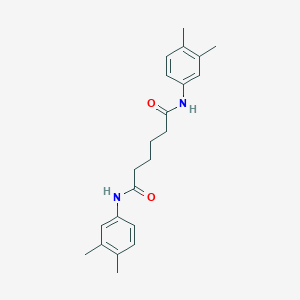
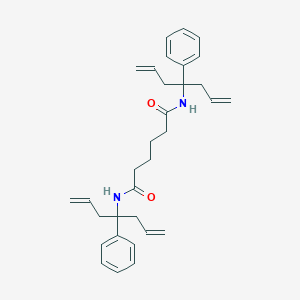
![N-phenyl-2-[(3-pyridinylmethylene)amino]benzamide](/img/structure/B323816.png)
